Chondroitin, 4-(hydrogen sulfate), sodium salt
Description
Molecular Formula and Weight
Chondroitin 4-sulfate sodium salt has a molecular formula of $$ \text{C}{14}\text{H}{23}\text{NO}{15}\text{S} $$ and a molecular weight of 477.4 g/mol . The sodium counterions neutralize the polyanionic charges arising from sulfate ($$ \text{SO}4^{2-} $$) and carboxylate ($$ \text{COO}^- $$) groups, enhancing water solubility (>100 mg/mL).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{23}\text{NO}_{15}\text{S} $$ | |
| Molecular Weight | 477.4 g/mol | |
| Solubility | >100 mg/mL (water) | |
| Optical Rotation | $$-25^\circ$$ to $$+35^\circ$$ |
Stereochemical Configuration
The disaccharide repeating unit comprises β-D-glucuronic acid (GlcA) linked via β1-3 glycosidic bonds to $$ N $$-acetyl-β-D-galactosamine (GalNAc), which is sulfated at the C-4 hydroxyl group. The chair conformation of GalNAc(4S) ensures optimal spatial orientation for sulfate group interactions with cationic residues in proteins.
Sulfation Patterns
Sulfation at the C-4 position of GalNAc distinguishes CSA from other isomers. This modification is catalyzed by chondroitin 4-sulfotransferase 1 (C4ST1) , which is upregulated in response to TGF-β1 signaling. Enzymatic desulfation experiments confirm that 4-sulfation is essential for CSA’s axon-repellent activity in neuronal tissues.
$$
\text{Disaccharide Unit: GlcA}\beta1\text{-3GalNAc}(4S)\beta1\text{-4}
$$
Sodium Counterion Coordination
The sodium ions ($$ \text{Na}^+ $$) stabilize the polyanionic backbone through electrostatic interactions with sulfate and carboxylate groups. This ionic coordination reduces intermolecular repulsion, enabling CSA to form hydrated gels in extracellular matrices. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption peaks at 725 cm⁻¹ , 852 cm⁻¹ , and 930 cm⁻¹ , corresponding to sulfate stretching vibrations.
Properties
IUPAC Name |
6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKPYJOVDUMHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Details | 'MSDS' | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24967-93-9, 9007-28-7, 39455-18-0 | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
190-194ºC | |
| Details | Lipowitz A. and Newton C. Degenerative joint disease and traumatic arthritis. | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Biological Activity
Chondroitin, 4-(hydrogen sulfate), sodium salt, commonly referred to as chondroitin sulfate (CS), is a sulfated glycosaminoglycan that plays a crucial role in the structure and function of cartilage. This compound has garnered significant attention for its biological activities, particularly in the context of osteoarthritis treatment and its effects on bone health.
Chondroitin sulfate is characterized by its linear polysaccharide structure composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine, with sulfate groups attached at specific positions. The sodium salt form enhances its solubility and bioavailability in physiological environments.
Mechanisms of Biological Activity
1. Anti-inflammatory Effects:
Chondroitin sulfate exhibits anti-inflammatory properties that can be beneficial in managing osteoarthritis. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as matrix metalloproteinases (MMPs) that contribute to cartilage degradation .
2. Cartilage Protection:
Research indicates that chondroitin sulfate can stimulate the synthesis of cartilage matrix components, including proteoglycans and collagen, thereby promoting cartilage repair . A study demonstrated that CS could enhance the expression of cartilage oligomeric matrix protein (COMP) and decrease levels of inflammatory markers in chondrocytes .
3. Osteoclast Regulation:
Chondroitin sulfate has been found to influence osteoclast activity, which is critical for bone resorption. Bovine-derived chondroitin sulfate consistently suppresses osteoclast formation at low concentrations, thereby potentially reducing bone loss associated with osteoarthritis .
Clinical Studies and Efficacy
Several clinical trials have evaluated the efficacy of chondroitin sulfate in treating osteoarthritis:
- Study 1: A randomized controlled trial involving 65 patients compared the effects of 2% chondroitin sulfate sodium salt with a placebo over seven weeks. Results showed that 39.4% of patients receiving chondroitin reported moderate to marked improvement compared to 22.6% in the control group (P < 0.05) .
- Study 2: In a meta-analysis reviewing multiple studies, it was concluded that chondroitin sulfate significantly alleviates pain associated with osteoarthritis when administered at doses ranging from 800 mg to 1200 mg daily .
Safety and Adverse Effects
Chondroitin sulfate is generally well-tolerated, with adverse effects being mild and infrequent. Commonly reported side effects include gastrointestinal disturbances and skin reactions. In a long-term study involving over 300 participants, no significant differences in serious adverse events were noted between chondroitin and placebo groups .
Summary Table of Clinical Findings
| Study | Population | Dosage | Duration | Outcome |
|---|---|---|---|---|
| Clegg et al., 2006 | 300 patients | 1200 mg/day | 24 weeks | Improved pain relief compared to placebo |
| Sawitzke et al., 2010 | 65 patients | 2% intravesical | 7 weeks | Significant improvement in symptoms |
| Bourgeois et al., 1998 | 40 patients | Varies | 3 months | Lower incidence of adverse events compared to placebo |
Scientific Research Applications
Pharmaceutical Applications
1.1 Osteoarthritis Treatment
Chondroitin sulfate A is widely recognized for its use in the treatment of osteoarthritis. It acts as a structural component of cartilage and has been shown to alleviate pain and improve joint function. Clinical studies indicate that patients receiving chondroitin sulfate exhibit significant improvements in pain relief compared to those receiving placebo treatments. A notable multicenter randomized trial demonstrated that intravesical administration of chondroitin sulfate significantly benefited patients with interstitial cystitis/bladder pain syndrome, with nearly 40% reporting moderate to marked improvement .
1.2 Chronic Inflammatory Conditions
Chondroitin sulfate A has therapeutic implications for chronic inflammatory diseases such as rheumatoid arthritis and liver cirrhosis. Its anti-inflammatory properties help reduce symptoms and improve quality of life for patients suffering from these conditions .
Research Applications
2.1 Drug Delivery Systems
Recent studies have explored the modification of drug delivery systems using chondroitin sulfate derivatives. For instance, chondroitin sulfate-modified liposomes have shown promise in selectively delivering therapeutic agents to dendritic cells, enhancing immune responses in tumor-bearing mice . This application highlights the potential of chondroitin sulfate in targeted therapy and vaccine development.
2.2 Biomaterials Development
Chondroitin sulfate is increasingly utilized in the field of biomaterials, particularly in the creation of hydrogels and scaffolds for tissue engineering. Its biocompatibility and bioactivity make it an ideal candidate for developing materials that support cell growth and tissue regeneration .
Analytical Applications
3.1 Quality Control in Pharmaceuticals
The determination of chondroitin sulfate concentration in pharmaceutical preparations is crucial for ensuring product quality. A validated size exclusion high-performance liquid chromatography (HPLC) method has been developed to accurately measure chondroitin sulfate levels, demonstrating high precision and reproducibility . This method is essential for routine quality control in pharmaceutical manufacturing.
Case Studies
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula : C₁₄H₂₂NNaO₁₆S (molecular weight: 515.38 g/mol) .
- Solubility : Highly soluble in water due to its anionic sulfate groups and sodium counterions .
- Charge Density: Higher negative charge density compared to non-sulfated chondroitin, influencing its metal-binding capacity (e.g., Na⁺, K⁺, Ca²⁺) .
Chondroitin 6-Sulfate (Chondroitin Sulfate C, CSC)
Chondroitin 6-sulfate differs in the sulfation position (C6 of GalNAc instead of C4). This structural variation leads to distinct biological and physicochemical behaviors:
Research Findings :
- CSA sodium salt exhibits superior antioxidant activity compared to CSC due to the spatial arrangement of sulfate groups, which enhances free radical scavenging .
- In osteoarthritis models, CSA reduces interleukin-1β (IL-1β)-induced cartilage degradation more effectively than CSC .
Non-Sulfated Chondroitin
Non-sulfated chondroitin lacks sulfate groups, resulting in reduced charge density and altered bioactivity:
Research Findings :
- Sulfation at C4 enhances chondroitin’s ability to inhibit matrix metalloproteinases (MMPs) in cartilage .
- Non-sulfated chondroitin fails to prevent LDL oxidation, a key antiatherogenic mechanism of CSA .
Chondroitin Sulfate Salts (Calcium vs. Sodium)
The choice of counterion (Na⁺ vs. Ca²⁺) affects solubility, stability, and therapeutic applications:
Research Findings :
- Sodium salts form tighter ion-dipole interactions with water, improving hydration and viscosity in ophthalmic solutions compared to calcium salts .
- Calcium chondroitin 4-sulfate aggregates more readily in physiological fluids, limiting its bioavailability .
Heterogeneous Chondroitin Sulfate Mixtures
Commercial chondroitin sulfate often contains copolymers of 4-sulfated and 6-sulfated disaccharides, leading to variability in efficacy:
Research Findings :
Preparation Methods
Hydrolysis and Enzymatic Digestion
The most traditional method involves hydrolyzing animal cartilage (bovine, porcine, or avian) using proteolytic enzymes. For example, Patent CN103214595A outlines a two-stage enzymatic process:
-
Alkaline pretreatment : Cartilage is treated with Sumizyme MP (a bacterial protease) at pH 8–11 and 35–50°C for 1–3 hours to destructure tissues.
-
Pancreatin digestion : Subsequent hydrolysis with pancreatin at 42–50°C for 2–5 hours releases chondroitin sulfate into solution.
Key parameters include enzyme concentration (0.2–0.6% w/w of cartilage), temperature, and pH control to prevent desulfation.
Post-Hydrolysis Processing
The crude extract undergoes:
-
Flocculation : Adjusting pH to 10–11 with NaOH precipitates proteins.
-
Oxidative decolorization : Hydrogen peroxide (0.2–0.8% v/v) at 37–40°C removes pigments.
-
Ethanol precipitation : Adding 3–5 volumes of ethanol yields CS-Na with >95% purity.
Chemical Synthesis from K4 Polysaccharide
Microbial Fermentation
FDA GRAS Notice 666 details a novel method using Escherichia coli K4 strain to produce unsulfated chondroitin (K4 polysaccharide). The process involves:
Sulfation and Neutralization
The defructosylated polymer is sulfated using sulfur trioxide-triethylamine complex in dimethylformamide, followed by neutralization with NaOH to yield CS-Na. This method achieves regioselective sulfation at C4 and/or C6 positions, enabling customization of sulfation patterns.
Advanced Purification Techniques
Ion-Exchange Chromatography
Strongly basic anion-exchange resins (e.g., Amberlite IRA-900) bind CS-Na, which is eluted with NaCl gradients (0.5–2.0 M). This step removes contaminants like hyaluronic acid and dermatan sulfate.
Ultrafiltration and Diafiltration
Tangential flow filtration (10 kDa membranes) concentrates CS-Na while eliminating low-molecular-weight impurities (e.g., peptides, salts). Diafiltration with 4–6 volumes of water ensures >99% purity.
Final Precipitation and Drying
CS-Na is precipitated with 80–85% ethanol, dehydrated, and vacuum-dried (50–70°C, 8–10 hours) to produce a stable powder.
| Purification Step | Efficiency | Purity Post-Step |
|---|---|---|
| Ion-exchange | 90–95% recovery | 85–90% |
| Ultrafiltration | 95–98% recovery | 95–98% |
| Ethanol precipitation | 80–85% recovery | >99% |
Comparative Analysis of Methods
Yield and Scalability
Sulfation Control
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of chondroitin 4-sulfate sodium salt in accordance with pharmacopeial standards?
- Methodological Answer : Pharmacopeial protocols (e.g., USP, EP) outline a multi-tiered approach:
- Infrared Spectroscopy (IR) : Compare IR absorption spectra with reference standards to confirm functional groups .
- Titrimetric Analysis : Use cetylpyridinium chloride (CPC) titration for quantifying chondroitin sulfate sodium, with photometric endpoint detection at 420–660 nm .
- Disaccharide Profiling : Enzymatic digestion followed by HPLC or CE analysis to quantify ΔDi-4S (4-sulfated), ΔDi-6S (6-sulfated), and ΔDi-0S (non-sulfated) disaccharides. Pharmacopeial standards require ΔDi-4S/ΔDi-6S ratio ≥1.0 .
- Specific Rotation : Measure optical rotation (e.g., [α]D²⁵ = -20° to -30°) to confirm structural consistency .
Q. How can researchers determine the sulfation pattern and disaccharide composition of chondroitin 4-sulfate sodium salt?
- Methodological Answer :
- Enzymatic Digestion : Use chondroitinase ABC or AC to cleave glycosidic bonds, generating disaccharides. Separation via HPLC with UV detection at 232 nm quantifies sulfation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz) identifies functionalization, such as norbornene groups in modified chondroitin sulfate (e.g., CS-NB), by analyzing chemical shifts (e.g., δ 5.5–6.5 ppm for norbornene protons) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS detects sulfation heterogeneity and molecular weight distribution .
Q. What standardized approaches are used to assess purity and compositional variability across different sources (e.g., bovine, porcine)?
- Methodological Answer :
- Source-Specific Profiling : Compare monosaccharide ratios (e.g., glucuronic acid:galactosamine) and sulfate content via ion chromatography .
- Limit Testing : Quantify contaminants (e.g., proteins, nucleic acids) using Bradford assay or UV absorbance at 260/280 nm .
- Pharmacopeial Compliance : Adhere to USP/EP limits (e.g., 90–105% chondroitin sulfate sodium on dried basis) and validate species origin via PCR or immunoassays .
Advanced Research Questions
Q. What experimental strategies address batch-to-batch variability in chondroitin 4-sulfate sodium salt derived from different biological sources?
- Methodological Answer :
- Multi-Source Blending : Combine chondroitin sulfate from bovine, porcine, and avian sources to standardize sulfation ratios .
- Advanced Chromatography : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to monitor molecular weight polydispersity (e.g., 10–50 kDa) .
- Reference Material Banking : Maintain in-house standards from raw materials for cross-batch validation .
Q. How should researchers design experiments to study the structure-function relationship of chondroitin 4-sulfate sodium salt in hydrogel formation for tissue engineering?
- Methodological Answer :
- Functionalization Protocols : Modify chondroitin sulfate with methacrylate or norbornene groups via carbodiimide chemistry (e.g., EDC/NHS coupling) to enable photo-crosslinking .
- Rheological Testing : Measure storage (G') and loss (G'') moduli to assess hydrogel mechanical properties under varying sulfation levels .
- In Vitro Bioactivity : Evaluate cell adhesion (e.g., NIH/3T3 fibroblasts) and proteoglycan synthesis in 3D hydrogels using Alcian blue staining .
Q. What methodologies resolve contradictory data regarding chondroitin 4-sulfate sodium salt's biological activity across experimental models?
- Methodological Answer :
- Meta-Analysis Frameworks : Systematically review variables such as sulfation degree (e.g., 0.8–1.2 sulfates/disaccharide), molecular weight, and purity thresholds (>95%) across studies .
- Dose-Response Calibration : Use standardized in vitro assays (e.g., TGF-β1 inhibition in chondrocytes) to establish activity thresholds .
- Interspecies Comparisons : Compare pharmacokinetics in rodent vs. primate models to identify species-specific metabolic differences .
Q. How can advanced spectroscopic techniques characterize molecular interactions of chondroitin 4-sulfate sodium salt in complex biological matrices?
- Methodological Answer :
- Solid-State NMR : Analyze interactions with collagen or hyaluronic acid in extracellular matrix mimics using ¹³C cross-polarization magic-angle spinning (CP-MAS) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., Kd = 10⁻⁶–10⁻⁹ M) between chondroitin sulfate and growth factors (e.g., FGF-2) .
- Synchrotron Radiation CD : Resolve conformational changes in aqueous solutions under physiological ionic conditions (e.g., 150 mM NaCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
